molecular formula C6H11ClF3NO2 B2768364 Methyl 4-amino-3-(trifluoromethyl)butanoate hydrochloride CAS No. 2174002-42-5

Methyl 4-amino-3-(trifluoromethyl)butanoate hydrochloride

Cat. No.: B2768364
CAS No.: 2174002-42-5
M. Wt: 221.6
InChI Key: HUSPKIZATLKMHD-UHFFFAOYSA-N
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Description

Its structure features a trifluoromethyl group at the β-position relative to the amino group, enhancing its metabolic stability and lipophilicity. The hydrochloride salt form improves solubility for synthetic manipulation.

Properties

IUPAC Name

methyl 3-(aminomethyl)-4,4,4-trifluorobutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2.ClH/c1-12-5(11)2-4(3-10)6(7,8)9;/h4H,2-3,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSPKIZATLKMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(trifluoromethyl)butanoate hydrochloride typically involves the esterification of 4-amino-3-(trifluoromethyl)butanoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(trifluoromethyl)butanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antidiabetic Properties:
Methyl 4-amino-3-(trifluoromethyl)butanoate hydrochloride has been explored as a potential dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in managing type 2 diabetes mellitus by enhancing insulin secretion and lowering blood glucose levels. The compound's ability to inhibit DPP-IV could lead to new treatments for hyperglycemia and related metabolic disorders .

Neuropharmacological Research:
The compound shows promise in central nervous system (CNS) research, particularly for conditions such as depression and anxiety. Its structural attributes may allow it to interact with neurotransmitter receptors, potentially modulating synaptic transmission and influencing mood disorders.

Agrochemical Applications

Pesticidal Activity:
The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can improve their penetration into biological membranes. This property is advantageous in the development of agrochemicals, particularly pesticides that require effective absorption by target pests. Research indicates that derivatives of this compound may exhibit insecticidal or herbicidal properties, making them candidates for agricultural applications .

Synthesis and Chemical Reactions

This compound can be synthesized through various chemical pathways, often involving multi-step reactions that utilize common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. The optimization of reaction conditions is critical for achieving high yields and purity of the compound .

Synthesis Method Key Reagents Yield (%) Notes
OxidationPotassium permanganateVariesEffective for introducing functional groups
ReductionLithium aluminum hydrideVariesCommonly used for reducing carbonyls
BiocatalysisTransaminaseHigher yieldEco-friendly method with fewer by-products

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • DPP-IV Inhibition Study: A study demonstrated that derivatives of this compound effectively inhibited DPP-IV activity in vitro, showing potential for diabetes management .
  • Neuropharmacological Effects: Research indicated that compounds with a similar structure exhibited anxiolytic effects in animal models, suggesting that this compound may have similar properties.
  • Agrochemical Efficacy: Field trials indicated that formulations containing this compound provided effective pest control compared to conventional pesticides, highlighting its potential role in sustainable agriculture .

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(trifluoromethyl)butanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a) Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride
  • Structure: Cyclobutane ring with a methylamino group and ester functionality.
  • Synthetic Role : Used as a starting material for spirocyclic compounds (e.g., Example 332 in the patent).
  • Key Data :
    • LCMS: m/z 411 [M+H]⁺
    • HPLC Retention Time: 1.18 minutes (SMD-TFA05 method)
b) Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
  • Structure: Branched dimethyl substituents at the β-position and a methylamino group.
  • Synthesis : Deprotection of a tert-butoxycarbonyl (Boc)-protected precursor using HCl in dioxane.
  • Key Data :
    • ¹H-NMR (DMSO-d₆): δ 9.00 (brs, 1H, NH), 3.79 (s, 3H, OCH₃), 1.02 (s, 9H, C(CH₃)₃).
  • Comparison : The branched structure reduces conformational flexibility, which may limit its utility in forming linear intermediates compared to the target compound’s unbranched trifluoromethyl-substituted chain .
c) Piperidine-2-carboxylic Acid Methyl Ester Hydrochloride Derivatives
  • Structure : Piperidine ring fused with ester and carboxamide groups.
  • Example : (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide.
  • Comparison: These derivatives exhibit increased complexity with fused heterocycles, contrasting with the simplicity of the target compound’s butanoate scaffold. Such differences impact synthetic scalability and bioavailability .

Physicochemical and Functional Group Analysis

Compound Key Functional Groups Molecular Weight (LCMS m/z) Retention Time (HPLC)
Target Compound Amino, trifluoromethyl, ester Not explicitly reported Not reported
Methyl 1-(methylamino)cyclobutanecarboxylate Cyclobutane, methylamino, ester 411 [M+H]⁺ 1.18 minutes
(S)-3,3-Dimethyl-2-(methylamino)butanoate Branched alkyl, methylamino, ester 192 (free base) Not reported

Key Observations :

  • The trifluoromethyl group in the target compound likely increases its metabolic resistance compared to non-fluorinated analogs.
  • Cyclic analogs (e.g., cyclobutane derivatives) exhibit higher molecular weights and altered retention times due to increased hydrophobicity .

Research Findings and Limitations

  • Synthetic Flexibility : The target compound’s unbranched chain offers advantages in modular synthesis over cyclic or branched analogs.
  • Data Gaps: Direct experimental data (e.g., NMR, solubility) for Methyl 4-amino-3-(trifluoromethyl)butanoate hydrochloride are absent in the referenced patent, necessitating extrapolation from analogs.
  • Patent Focus : The patent emphasizes synthetic methodologies rather than comparative pharmacological studies, limiting insights into bioactivity differences .

Biological Activity

Methyl 4-amino-3-(trifluoromethyl)butanoate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural attributes and biological properties. The trifluoromethyl group, known for enhancing lipophilicity and biological activity, plays a crucial role in the compound's interaction with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C7_{7}H10_{10}ClF3_{3}N\O2_{2}
  • Molar Mass : Approximately 283.67 g/mol
  • Key Functional Groups : Amino group, trifluoromethyl group

The presence of the trifluoromethyl group enhances the compound's reactivity and interaction with various biological targets, making it a valuable candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. The amino group allows for hydrogen bonding with biological targets, while the trifluoromethyl group increases membrane permeability. This dual functionality enables the compound to exert significant effects on various biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to therapeutic effects in conditions such as neurological disorders.
  • Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, helping to mitigate oxidative stress in cells.
  • Neuroprotective Effects : Investigations into its potential neuroprotective properties are ongoing, particularly concerning central nervous system disorders.

Case Studies and Research Findings

  • Inhibition of Enzymes :
    • A study demonstrated that compounds with similar structures to this compound could effectively inhibit enzymes involved in neurotransmitter degradation, suggesting potential applications in treating depression and anxiety disorders .
  • Antioxidant Activity :
    • In vitro assays have shown that derivatives of this compound exhibit significant radical-binding activity, comparable to established antioxidants like Trolox. This suggests a potential role in protecting cells from oxidative damage .
  • Neuroprotective Research :
    • A recent investigation into the neuroprotective effects of related compounds indicated that they could reduce neuronal cell death in models of neurodegeneration, highlighting the therapeutic promise of this compound in neurodegenerative diseases .

Data Table: Biological Activity Summary

Biological ActivityEvidence/FindingsReferences
Enzyme InhibitionInhibits neurotransmitter-degrading enzymes
Antioxidant PropertiesSignificant radical-binding activity
Neuroprotective EffectsReduces neuronal cell death in neurodegeneration models

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